molecular formula C8H9NO3 B1581344 (5-Methyl-2-nitrophenyl)methanol CAS No. 66424-92-8

(5-Methyl-2-nitrophenyl)methanol

Cat. No. B1581344
CAS RN: 66424-92-8
M. Wt: 167.16 g/mol
InChI Key: IKEYTRGLCHZQHO-UHFFFAOYSA-N
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Patent
US05719152

Procedure details

A mixture of 3-methyl-6-nitrobenzylalcohol (10 g, 59.8 mmol) and manganese dioxide (80 g) in dichloromethane (100 mL) was stirred for 9 h and passed through a celite short column. The eluent was concentrated and the residue was purified by silica gel column chromatography with 8:1 hexane/ethyl acetate to give 8.25 g of the title compound (84%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1)[CH2:5][OH:6]>ClCCl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[CH:3]=[C:4]([C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=C(CO)C(=CC1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
80 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 9 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography with 8:1 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
CC=1C=C(C=O)C(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.25 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.